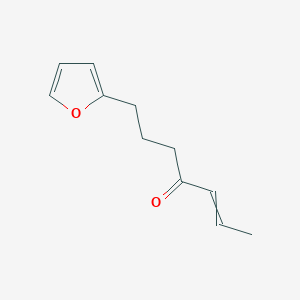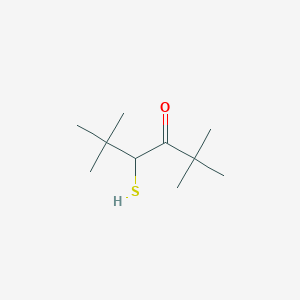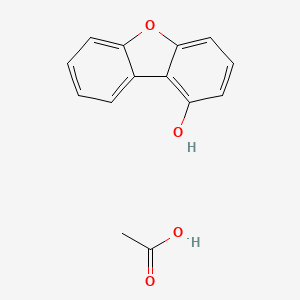
Acetic acid;dibenzofuran-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds are widely distributed in nature and exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . Dibenzofuran-1-ol’s unique structure makes it an intriguing subject for research and potential drug development.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes lead to dibenzofuran-1-ol. One common method involves the cyclization of phenols or phenolic ethers using Lewis acids or Brønsted acids. For example, the reaction of 2-hydroxybiphenyl with Lewis acids like AlCl₃ or FeCl₃ can yield dibenzofuran-1-ol. Another approach is the oxidative coupling of phenols using metal catalysts.
Industrial Production:: While dibenzofuran-1-ol is not produced industrially on a large scale, its synthesis can be adapted for specific applications. Researchers continue to explore efficient and sustainable methods for its production.
Análisis De Reacciones Químicas
Dibenzofuran-1-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of dibenzofuran-1,4-quinone.
Reduction: Reduction of dibenzofuran-1,4-quinone can regenerate dibenzofuran-1-ol.
Substitution: Substituents can be introduced at different positions on the dibenzofuran ring.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), metal catalysts, and strong acids are often used.
Major Products: The main products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Dibenzofuran-1-ol finds applications in various fields:
Chemistry: As a versatile building block for synthesizing other compounds.
Biology: Studied for its potential bioactivity, including antifungal and antibacterial properties.
Medicine: Investigated as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which dibenzofuran-1-ol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Dibenzofuran-1-ol stands out due to its unique structure and diverse applications. Similar compounds include dibenzofuran itself, benzofuran, and related heterocyclic derivatives.
Propiedades
Número CAS |
100538-37-2 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
acetic acid;dibenzofuran-1-ol |
InChI |
InChI=1S/C12H8O2.C2H4O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11;1-2(3)4/h1-7,13H;1H3,(H,3,4) |
Clave InChI |
HYJDVFXSOUCRMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





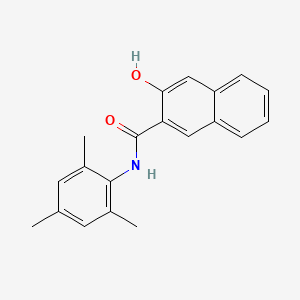
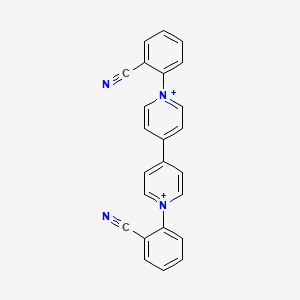
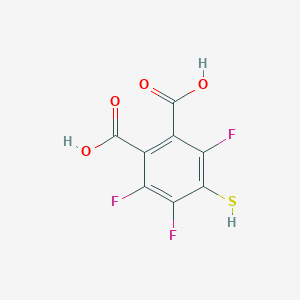
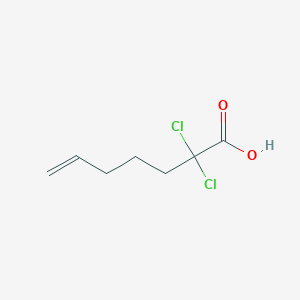
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
